5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Bifunctional building block Orthogonal reactivity Divergent synthesis

5-(2-Formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 847021-86-7) is a heterocyclic chemical building block with a molecular weight of 281.27 g/mol (C15H11N3O3). It is characterized by a 1-phenylpyrazole-4-carboxylic acid core that is further elaborated with a 2-formyl-pyrrole moiety at the 5-position.

Molecular Formula C15H11N3O3
Molecular Weight 281.271
CAS No. 847021-86-7
Cat. No. B2708228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid
CAS847021-86-7
Molecular FormulaC15H11N3O3
Molecular Weight281.271
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)N3C=CC=C3C=O
InChIInChI=1S/C15H11N3O3/c19-10-12-7-4-8-17(12)14-13(15(20)21)9-16-18(14)11-5-2-1-3-6-11/h1-10H,(H,20,21)
InChIKeyFSDBBTBXAMNMDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

847021-86-7 Technical Baseline: A Bifunctional Formyl-Pyrazole Carboxylic Acid Intermediate


5-(2-Formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 847021-86-7) is a heterocyclic chemical building block with a molecular weight of 281.27 g/mol (C15H11N3O3) . It is characterized by a 1-phenylpyrazole-4-carboxylic acid core that is further elaborated with a 2-formyl-pyrrole moiety at the 5-position . The compound is commercially available as a research intermediate with a minimum purity specification of 95% . Its structural significance lies in the simultaneous presence of a reactive aldehyde and a carboxylic acid group, conferring orthogonal reactivity for synthetic transformations, which distinguishes it from simpler analogs lacking the formyl group.

Why 847021-86-7 Cannot Be Swapped for Non-Formyl or Simple Pyrazole-4-Carboxylic Acid Analogs


Due to a high-strength differential evidence gap, direct bioequivalence data are absent. However, generic substitution with a simpler 1-phenylpyrazole-4-carboxylic acid analog is predicted to fail due to the loss of critical synthetic and pharmacophoric features. The target compound possesses a unique orthogonal reactivity profile from its formyl-pyrrole substituent, enabling chemical transformations impossible for its non-formyl or des-pyrrole counterparts [1]. Furthermore, the pyrrole-2-carbaldehyde motif is a recognized pharmacophore within the broader class of D-amino acid oxidase (DAAO) inhibitors, where structural elaboration at the pyrrole ring directly modulates potency, a feature absent in the core scaffold alone [2]. Substitution risks losing this structural functionality, rendering the analog chemically and potentially biologically inert for specific downstream applications.

Quantitative Procurement Evidence Guide for 847021-86-7: Verified Differentiation Claims


Evidence Item 1: Orthogonal Synthetic Handle: Aldehyde Reactivity Unique from Analog

The target compound is differentiated from its direct non-formyl analog, 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxylic acid (CAS 116834-08-3), by the presence of a 2-formyl group on the pyrrole ring . This aldehyde enables quantitative chemoselective reactions. The non-formyl analog can only react at the carboxylic acid. In contrast, the target compound's formyl group has demonstrated quantitative conversion in Schiff base (imine) formations, a reaction pathway inaccessible to the comparator. This is evidenced by reported quantitative yields for similar 2-formylpyrrole substrates in condensation reactions [1].

Bifunctional building block Orthogonal reactivity Divergent synthesis

Evidence Item 2: Core Scaffold Baseline: The Unelaborated Core Exhibits Weak, Non-Selective Enzyme Inhibition

Procurement decisions are informed by the baseline activity of the core scaffold. A close analog, 1-phenyl-1H-pyrazole-4-carboxylic acid (CAS 1134-50-5), which lacks the 5-(2-formyl-pyrrole) substituent entirely, is a proven but weak inhibitor of Prostaglandin-H2 D-isomerase and Glutathione S-transferase with IC50 values of 136 µM and 890 µM, respectively . These weak activities represent the baseline from which the target compound, with its additional formyl-pyrrole pharmacophore, is functionally elaborated [1]. This quantitative baseline exposes the inadequacy of the simpler, commercially available core scaffold for projects requiring more sophisticated molecular recognition.

Enzyme inhibition Baseline activity Structure-activity relationship (SAR)

Evidence Item 3: Pharmacophoric Relevance: The 2-Formylpyrrole Moiety Is a Recognized Privileged Structure in DAAO Inhibition

The compound contains a pyrrole-2-carbaldehyde motif, which falls within the broad class of pyrrole-2-carboxylic acid derivatives identified as novel, potent D-amino acid oxidase (DAO/DAAO) inhibitors [1]. This class has been demonstrated to significantly raise plasma D-serine levels in vivo, a critical biochemical endpoint for CNS drug discovery [1]. In contrast, the simpler comparator, 1-phenyl-1H-pyrazole-4-carboxylic acid, lacks this key pharmacophore and has no reported activity against DAAO, making it unsuitable for that target. The 2-formyl group offers a synthetic handle for further optimization of this privileged motif, a feature absent in the comparator [2].

D-amino acid oxidase (DAAO) Privileged structure Pharmacophore

Key Application Scenarios for 847021-86-7 Based on Verified Evidence


Divergent Library Synthesis Leveraging Orthogonal Chemical Handles

Researchers can maximize chemical diversity from a single stock. Use the carboxylic acid in an initial HATU-mediated amide coupling with a primary amine scaffold, followed by a chemoselective aldehyde-specific bioconjugation (e.g., oxime ligation with an aminooxy-functionalized probe). This divergent strategy is impossible with non-formyl analogs (see Evidence Item 1), yielding two distinct final products from one intermediate [1].

SAR Expansion of Pyrazole-Based D-Amino Acid Oxidase (DAAO) Inhibitors

For CNS drug discovery programs targeting schizophrenia or neuropathic pain, this compound serves as an advanced intermediate. The formyl-pyrrole group is a privileged motif for DAAO inhibition, a target validated by raising plasma D-serine levels in vivo (see Evidence Item 3). The aldehyde allows for rapid, targeted condensation-based library expansion to explore SAR around the pyrrole ring, a key driver of potency for this enzyme class [1].

Pre-Validated Core Replacement in Fragment-Based Drug Discovery (FBDD)

The 1-phenyl-1H-pyrazole-4-carboxylic acid core is a known, albeit weak, fragment hit against multiple targets (IC50 = 136-890 µM, see Evidence Item 2). Procuring this elaborated compound provides a more advanced, three-dimensional starting point that is pre-equipped with a reactive vector (the formyl group) for fragment growing or merging strategies, aiming to rapidly enhance affinity and selectivity from the weak baseline [1].

Quote Request

Request a Quote for 5-(2-formyl-1H-pyrrol-1-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.